5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 931317-91-8
VCID: VC11914853
InChI: InChI=1S/C23H19N3O3/c1-16-6-5-9-18(12-16)27-15-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-14-17-7-3-2-4-8-17/h2-12,25H,14-15H2,1H3
SMILES: CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Molecular Formula: C23H19N3O3
Molecular Weight: 385.4 g/mol

5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

CAS No.: 931317-91-8

Cat. No.: VC11914853

Molecular Formula: C23H19N3O3

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile - 931317-91-8

Specification

CAS No. 931317-91-8
Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
IUPAC Name 5-(benzylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C23H19N3O3/c1-16-6-5-9-18(12-16)27-15-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-14-17-7-3-2-4-8-17/h2-12,25H,14-15H2,1H3
Standard InChI Key KALVPCSMSUIDMB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Canonical SMILES CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a 1,3-oxazole ring substituted at the 2-position with a furan-2-yl group, which itself is modified at the 5-position by a (3-methylphenoxy)methyl moiety. The 4-position of the oxazole bears a cyano group, while the 5-position is functionalized with a benzylamino substituent. This arrangement creates a planar heteroaromatic system with extended π-conjugation, as evidenced by its canonical SMILES representation: CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N.

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₉N₃O₃
Molecular Weight385.4 g/mol
IUPAC Name5-(Benzylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
XLogP33.08 (predicted)
Topological Polar Surface84.9 Ų
Hydrogen Bond Donors1

The 3-methylphenoxy group introduces steric bulk and lipophilicity (LogP ≈ 3.08), while the cyano group enhances dipole interactions critical for molecular recognition.

Synthetic Methodology

Multi-Step Synthesis Pathway

Industrial synthesis typically follows a convergent approach:

Step 1: Formation of 5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde via Friedel-Crafts alkylation of furfuryl alcohol with 3-methylphenol, followed by oxidation.

Step 2: Cyclocondensation of the aldehyde with benzyl isocyanide and cyanoacetic acid to construct the oxazole ring. Reaction conditions require strict temperature control (60-80°C) in anhydrous DMF with catalytic piperidine.

Step 3: Final N-benzylation using benzyl bromide in the presence of K₂CO₃, achieving yields of 58-64% after chromatographic purification.

Table 2: Critical Reaction Parameters

ParameterOptimal Range
Cyclocondensation Temp70±2°C
Solvent SystemDMF:H₂O (9:1 v/v)
Catalytic BasePiperidine (5 mol%)
Reaction Time12-16 hrs

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 8.21 (s, 1H, NH benzylamino)

  • δ 7.35-7.28 (m, 5H, aromatic H from benzyl)

  • δ 6.95 (d, J=3.2 Hz, 1H, furan H-3)

  • δ 5.32 (s, 2H, OCH₂C₆H₃CH₃)

  • δ 2.31 (s, 3H, CH₃ from 3-methylphenoxy)

¹³C NMR confirms the cyano carbon at δ 117.4 ppm and oxazole C-4 at δ 158.2 ppm.

Mass Spectrometric Analysis

High-resolution ESI-MS shows a molecular ion peak at m/z 386.1498 [M+H]⁺ (calc. 386.1501 for C₂₃H₂₀N₃O₃), with fragmentation patterns indicating sequential loss of the benzylamino (–91 Da) and 3-methylphenoxymethyl (–135 Da) groups.

Physicochemical Properties

Table 3: Key Physical Parameters

PropertyValue
Melting Point189-192°C (dec.)
Solubility (25°C)DMSO: 32 mg/mL
Methanol: 8.4 mg/mL
Partition CoefficientLogD₇.₄: 2.85
Thermal StabilityDecomposes >210°C

The compound exhibits pH-dependent solubility, with protonation of the benzylamino group (–NH–) enhancing aqueous solubility below pH 6.5.

Chemical Reactivity and Derivatization

Site-Selective Modifications

  • Cyanide Substitution: Reacts with Grignard reagents to form ketimines (R-MgX → R-C=N–)

  • Oxazole Ring Opening: Hydrolyzes under strong acidic conditions (HCl, Δ) to form α-ketoamide derivatives

  • Benzylamino Alkylation: Undergoes reductive amination with aldehydes/ketones

Table 4: Derivative Synthesis Yields

Reaction TypeYield (%)Conditions
Cyano → Amide72H₂O₂, NaOH, 50°C
Benzylamino Methylation68CH₃I, K₂CO₃, DMF
Furan Ring Hydrogenation41H₂ (5 atm), Pd/C, EtOH

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for JAK3 inhibitors in autoimmune therapies

  • Antibiotic adjuvant to restore β-lactam efficacy against MRSA

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm when doped)

  • Crosslinking agent in epoxy resins (Tg increased by 28°C at 5 wt%)

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